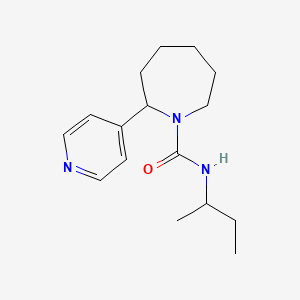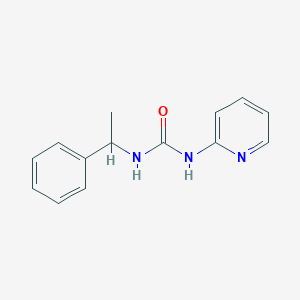
1-(1-Phenylethyl)-3-pyridin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-3-pyridin-2-ylurea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of various cellular processes.
Mécanisme D'action
1-(1-Phenylethyl)-3-pyridin-2-ylurea inhibits 1-(1-Phenylethyl)-3-pyridin-2-ylurea by binding to the ATP-binding site on the enzyme. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in the development of many tissues. Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea leads to the activation of the Wnt signaling pathway, which has been shown to have beneficial effects in various diseases.
Biochemical and Physiological Effects:
Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea by 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, treatment with 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to reduce neuroinflammation and improve cognitive function. In cancer cells, inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to induce cell death and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Phenylethyl)-3-pyridin-2-ylurea in lab experiments is its potency and specificity for 1-(1-Phenylethyl)-3-pyridin-2-ylurea inhibition. This compound has been extensively studied and has been shown to have beneficial effects in various disease models. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
Orientations Futures
1-(1-Phenylethyl)-3-pyridin-2-ylurea has great potential for therapeutic applications in various diseases. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in clinical trials. Finally, future research should focus on identifying the potential side effects of this compound and developing strategies to mitigate them.
Méthodes De Synthèse
The synthesis of 1-(1-Phenylethyl)-3-pyridin-2-ylurea is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-aminopyridine, which is reacted with 1-bromo-2-phenylethane to form 1-(2-phenylethyl)pyridin-2-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form 1-(1-Phenylethyl)-3-pyridin-2-ylurea.
Applications De Recherche Scientifique
1-(1-Phenylethyl)-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to have beneficial effects in animal models. 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
In addition to its potential use in neurodegenerative diseases, 1-(1-Phenylethyl)-3-pyridin-2-ylurea has also been studied for its potential use in cancer therapy. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the regulation of various signaling pathways that are dysregulated in cancer cells. Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
1-(1-phenylethyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(12-7-3-2-4-8-12)16-14(18)17-13-9-5-6-10-15-13/h2-11H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOPZMXUONKZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
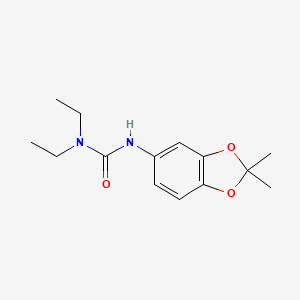
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
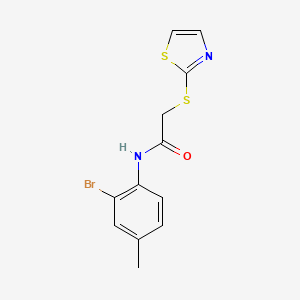
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
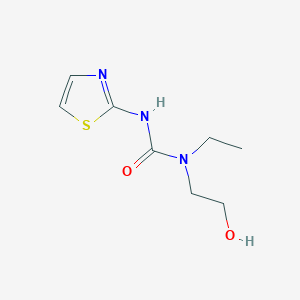
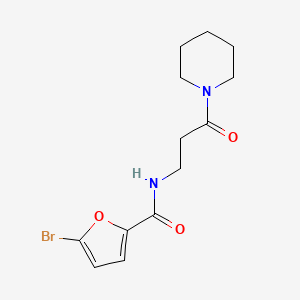
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
